molecular formula C6H8F4N2O5S2 B2670866 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate CAS No. 2179072-33-2

1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate

Cat. No.: B2670866
CAS No.: 2179072-33-2
M. Wt: 328.25
InChI Key: YAZBWGHMIMMBFC-UHFFFAOYSA-M
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Description

1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate is a compound that has garnered interest in various fields of chemistry and industry due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the reaction of 2,3-dimethylimidazole with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the fluorosulfonyl group can yield sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and sulfides can be formed.

    Oxidation Products: Sulfonyl derivatives are the major products of oxidation reactions.

    Reduction Products: Sulfinyl and sulfhydryl derivatives are formed upon reduction.

Scientific Research Applications

1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate involves the reactivity of the fluorosulfonyl group. This group acts as an electrophile, reacting with nucleophilic residues in target molecules. The trifluoromethanesulfonate group enhances the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethylsulfonyl)imide (TFSI)
  • Bis(fluorosulfonyl)imide (FSI)
  • Trifluoromethanesulfonate (triflate, TF)
  • Nonafluorobutanesulfonate (NF)

Uniqueness

1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate is unique due to the presence of both fluorosulfonyl and trifluoromethanesulfonate groups. This dual functionality provides a combination of reactivity and stability that is not commonly found in other compounds. The fluorosulfonyl group allows for selective covalent modification of target molecules, while the trifluoromethanesulfonate group enhances the compound’s solubility and stability.

Properties

IUPAC Name

2,3-dimethylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN2O2S.CHF3O3S/c1-5-7(2)3-4-8(5)11(6,9)10;2-1(3,4)8(5,6)7/h3-4H,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZBWGHMIMMBFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CN1S(=O)(=O)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179072-33-2
Record name 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
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